molecular formula C14H13NO2 B104770 N-(2-phenoxyphenyl)acetamide CAS No. 143359-96-0

N-(2-phenoxyphenyl)acetamide

Cat. No.: B104770
CAS No.: 143359-96-0
M. Wt: 227.26 g/mol
InChI Key: MKWIUUISIFXUPZ-UHFFFAOYSA-N
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Description

N-(2-Phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a phenoxy group attached to the phenyl ring of an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Phenoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Phenoxy acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

  • N-(4-Phenoxyphenyl)acetamide
  • N-(2-Phenoxyphenyl)propionamide
  • N-(2-Phenoxyphenyl)butyramide

These comparisons highlight the uniqueness of N-(2-phenoxyphenyl)acetamide in terms of its specific structural features and resultant properties.

Properties

IUPAC Name

N-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWIUUISIFXUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877474
Record name 2-Phenoxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143359-96-0
Record name 2-Phenoxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 28.5 g of 2-phenoxyaniline and 25.8 ml of triethylamine in 250 ml of methylene chloride was added dropwise 11.5 ml of acetyl chloride under ice-cooling. After stirring at room temperature for 1.5 hours, the reaction mixture was concentrated under reduced pressure, and the residue was poured into water and extracted with ethyl acetate. The extract was washed with 0.5 N hydrochloric acid, a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution, successively, and dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the solvent was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; ethyl acetate−hexane=1:4) to give 33.7 g of N-acetyl-2-phenoxyaniline.
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28.5 g
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11.5 mL
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250 mL
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Synthesis routes and methods III

Procedure details

The mixture of 2-phenoxyaniline (100 g, 540 mmol), triethylamine (0.090 L, 648 mmol) and 1 L dichloromethane was cooled to 0° C. by ice bath. Acetyl chloride (0.04 L, 567 mmol) was added dropwise. After the addition completed, the reaction was stirred under room temperature for 2 h. The mixture was concentrated and diluted by dichloromethane. The organic phase was washed by water and dried over sodium sulfate. The crude product was purified by silica gel column (20% EtOAc in hexane) to give red brown oily solid N-(2-phenoxyphenyl)acetamide (120 g, 98% yield).
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100 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?

A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.

Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?

A2: 18F-PBR06 offers several advantages for imaging TSPO:

  • High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].
  • In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.
  • Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].

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